molecular formula C11H16Cl2 B14682353 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane CAS No. 35266-90-1

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane

Cat. No.: B14682353
CAS No.: 35266-90-1
M. Wt: 219.15 g/mol
InChI Key: HTKBDJGWQFLSFU-UHFFFAOYSA-N
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Description

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane is a chemical compound with the molecular formula C11H16Cl2. It is characterized by its unique tricyclic structure, which includes three interconnected rings.

Preparation Methods

The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound under controlled conditions. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction environment .

Chemical Reactions Analysis

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and specific temperatures and pressures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:

Mechanism of Action

The mechanism by which 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact pathways and targets depend on the context of its application, whether in biological research or industrial processes.

Comparison with Similar Compounds

When compared to similar compounds, 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane stands out due to its unique tricyclic structure and the presence of chlorine atoms. Similar compounds include:

    1,4,4-Trimethyltricyclo(5.1.0.03,5)octane: Lacks the chlorine atoms, resulting in different chemical reactivity.

    8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Contains bromine atoms instead of chlorine, leading to variations in its chemical and physical properties.

These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for specific applications.

Properties

CAS No.

35266-90-1

Molecular Formula

C11H16Cl2

Molecular Weight

219.15 g/mol

IUPAC Name

8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3

InChI Key

HTKBDJGWQFLSFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C

Origin of Product

United States

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